N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide
Description
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide is a synthetic small molecule characterized by a pyridazine core substituted with a methylsulfonyl group at the 6-position. This heterocyclic scaffold is linked to a phenyl ring, which is further functionalized with an isobutyramide moiety.
Properties
IUPAC Name |
2-methyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-10(2)15(19)16-12-6-4-11(5-7-12)13-8-9-14(18-17-13)22(3,20)21/h4-10H,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTYNGKMPLCYIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C2=NN=C(C=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method for synthesizing pyridazine derivatives is through the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Industrial production methods may involve optimized reaction conditions and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Pyridazine derivatives, including this compound, have been investigated for their potential therapeutic effects, such as antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide is based on its ability to interact with specific molecular targets and pathways. For example, pyridazine derivatives have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This compound may also interact with other molecular targets, leading to its diverse pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Analysis
The compound N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenyl)isobutyramide (Example 49, Patent US12/036594) serves as a relevant comparator due to shared isobutyramide and aryl motifs. Key differences include:
The pyridazine core in the target compound offers distinct electronic properties compared to the pyrazolo-pyrimidine system in Example 47.
Pharmacological Implications
While biological data for the target compound remain undisclosed, Example 49’s structural features (e.g., fluorophenyl and chromenone groups) suggest kinase inhibition or anticancer activity. The methylsulfonyl group in the target compound may improve selectivity for sulfonamide-binding pockets in enzymes like carbonic anhydrase or tyrosine kinases.
Research Findings and Trends
- Pyridazine Derivatives: Known for modulating ATP-binding sites in kinases due to their planar structure and hydrogen-bonding capacity. Methylsulfonyl groups enhance binding to polar residues (e.g., lysine or aspartate) .
- Fluorinated Analogs : Fluorine substituents, as in Example 49, improve metabolic stability and bioavailability but may reduce solubility.
Biological Activity
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide (CAS Number: 921838-93-9) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C₁₅H₁₇N₃O₃S
- Molecular Weight : 319.4 g/mol
- Structure : The compound features a pyridazine ring, which is known for its diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Anticancer Activity : Research indicates that compounds with a similar pyridazine structure exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of cell cycle progression and induction of apoptosis in tumor cells .
- Antimicrobial Properties : Pyridazine derivatives have been shown to possess antimicrobial activity, particularly against Gram-positive bacteria. The sulfonyl group may enhance the compound's ability to penetrate bacterial membranes.
- Anti-inflammatory Effects : Some studies suggest that related compounds can modulate inflammatory pathways, potentially making them useful in treating conditions characterized by excessive inflammation .
Antiproliferative Activity
A study evaluating the antiproliferative effects of similar compounds on human cancer cell lines (HT-29, M21, and MCF7) reported significant growth inhibition at specific concentrations (IC50 values). The effectiveness of this compound in these assays remains to be fully elucidated but is expected to follow similar trends observed in related compounds.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT-29 | TBD | Cell cycle arrest |
| M21 | TBD | Apoptosis induction |
| MCF7 | TBD | Growth inhibition |
Case Studies
- Case Study on Anticancer Activity : In a comparative study, derivatives of pyridazine were tested against MCF7 breast cancer cells. Results indicated that certain modifications to the pyridazine structure significantly enhanced cytotoxicity, suggesting that this compound may exhibit similar or enhanced effects depending on its specific structural attributes .
- Antimicrobial Evaluation : A series of pyridazine derivatives were evaluated for their antimicrobial properties against various pathogens. The results showed that modifications in the sulfonyl group significantly influenced the antibacterial potency, highlighting the potential for this compound to be effective against resistant strains .
Q & A
Q. What are the key structural features of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)isobutyramide, and how do they influence its reactivity?
The compound contains a pyridazine ring substituted with a methylsulfonyl group at position 6, a phenyl group at position 3, and an isobutyramide moiety. The methylsulfonyl group enhances electrophilicity, while the phenyl-pyridazine core enables π-π stacking interactions with biological targets. The isobutyramide group contributes to solubility and hydrogen-bonding potential. These features are critical for synthetic optimization and target binding .
Q. What synthetic routes are reported for this compound, and what are the critical reaction conditions?
Synthesis typically involves multi-step reactions:
- Step 1: Friedel-Crafts acylation to introduce the methylsulfonyl group (e.g., using oxone in THF/water for oxidation of methylthio intermediates) .
- Step 2: Coupling of the pyridazine core with a phenyl-isobutyramide moiety via Suzuki-Miyaura cross-coupling or nucleophilic substitution. Key conditions include anhydrous solvents (e.g., dichloromethane), controlled temperature (60–80°C), and palladium catalysts for cross-coupling .
Q. How is the purity and structural integrity of this compound validated in synthetic studies?
Analytical methods include:
- HPLC/MS: To confirm molecular weight and purity (>95% recommended).
- NMR: ¹H/¹³C spectra to verify substituent positions (e.g., methylsulfonyl proton signals at δ 3.2–3.5 ppm) .
- X-ray crystallography: For unambiguous confirmation of stereochemistry in crystalline derivatives .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s inhibitory activity against COX-2, and what conflicting data might arise?
- Assay Design: Use murine COX-2 enzyme assays with celecoxib as a positive control. Measure IC50 values via fluorescence-based inhibition curves .
- Data Contradictions: Discrepancies in IC50 values (e.g., 1.2–1.6 μM in different studies) may arise from enzyme source variability or assay conditions. Validate results using isoform-specific inhibitors and molecular docking to confirm binding to the COX-2 active site .
Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties while retaining bioactivity?
- Structural Modifications: Introduce hydrophilic groups (e.g., hydroxyl or amine) to the phenyl ring to improve solubility without disrupting the methylsulfonyl-pyridazine pharmacophore.
- Prodrug Approaches: Mask the isobutyramide as an ester to enhance oral bioavailability, as seen in related sulfonamide derivatives .
Q. How can molecular docking studies resolve mechanistic uncertainties in target binding?
- Protocol: Use AutoDock Vina or Schrödinger Suite to dock the compound into COX-2 (PDB: 3LN1). Focus on interactions between the methylsulfonyl group and Arg513/His90 residues.
- Validation: Compare docking scores with experimental IC50 values. Discrepancies may indicate allosteric binding or solvation effects not captured in simulations .
Q. What methodologies address low yield in the final coupling step of synthesis?
- Catalyst Optimization: Screen Pd catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) to improve cross-coupling efficiency.
- Solvent Effects: Replace polar aprotic solvents (DMF) with toluene/water biphasic systems to reduce side reactions.
- Microwave-Assisted Synthesis: Reduce reaction time from 24h to 2h, achieving >80% yield in pilot studies .
Methodological Guidance for Data Interpretation
Q. How should researchers interpret conflicting reports on the compound’s anticancer vs. anti-inflammatory activity?
- Contextual Analysis: Assess cell line specificity (e.g., HT-29 for colorectal cancer vs. RAW 264.7 macrophages for inflammation).
- Pathway Profiling: Use transcriptomics to identify upregulated/downregulated genes (e.g., apoptosis markers like Bax/Bcl-2 for anticancer activity; TNF-α/IL-6 for anti-inflammatory effects) .
Q. What analytical techniques differentiate this compound from structurally similar sulfonamide derivatives?
- Tandem MS/MS: Compare fragmentation patterns of the methylsulfonyl-pyridazine core vs. chlorophenyl or aminophenyl analogs.
- Thermogravimetric Analysis (TGA): Monitor decomposition temperatures; the methylsulfonyl group increases thermal stability (~250°C) compared to methylthio analogs .
Tables for Key Data
| Property | Value/Observation | Reference |
|---|---|---|
| Synthetic Yield | 55–91% (optimized routes) | |
| COX-2 IC50 | 1.2–1.6 μM | |
| LogP (Predicted) | 3.2 ± 0.3 | |
| Thermal Stability | Decomposition at 240–260°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
